

YLL545: Unraveling the Enigmatic Structure and Synthesis of a Novel VEGFR2 Inhibitor

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Compound of Interest

Compound Name: YLL545

Cat. No.: B15570165

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Despite its documented potent anti-tumor and anti-angiogenic activities, the specific chemical structure and detailed synthesis protocols for the novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor, **YLL545**, remain elusive in publicly accessible scientific literature and chemical databases. This technical guide aims to consolidate the currently available information regarding **YLL545**'s biological function and to highlight the knowledge gap concerning its core chemical properties.

Biological Activity and Therapeutic Potential

YLL545 has been identified as a novel inhibitor of VEGFR2, a key mediator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. By inhibiting VEGFR2, **YLL545** demonstrates significant anti-tumor and anti-angiogenic effects, positioning it as a promising candidate for cancer therapy.^[1]

The therapeutic potential of targeting the VEGFR2 signaling pathway is well-established, and various inhibitors are in clinical use. **YLL545**'s novelty suggests it may offer advantages in terms of efficacy, specificity, or resistance profiles. However, a comprehensive understanding of its mechanism of action and further drug development efforts are fundamentally hindered by the absence of its chemical structure.

The Unresolved Chemical Identity

Extensive searches of chemical databases and scientific literature have not yielded the specific chemical structure, IUPAC name, or molecular formula for a compound designated as **YLL545**.

This lack of foundational chemical information prevents a detailed analysis of its structure-activity relationship, physicochemical properties, and potential metabolic pathways.

The Path Forward: A Call for Disclosure

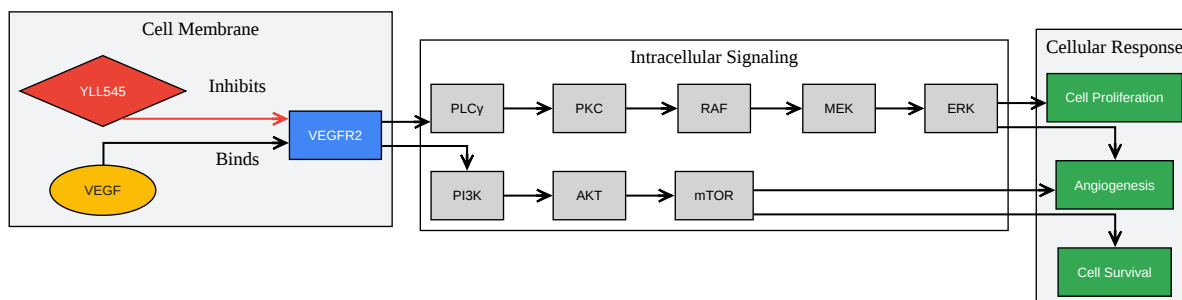
To unlock the full potential of **YLL545** as a therapeutic agent, the disclosure of its chemical structure and synthesis methods is imperative. This information will enable the scientific community to:

- Verify and build upon the reported biological activities.
- Conduct independent in-silico and in-vitro studies to understand its binding mode and off-target effects.
- Develop and optimize synthetic routes for its production.
- Design and synthesize analogs to improve its pharmacological properties.

Without this critical information, **YLL545** remains an enigmatic compound, its promising biological activity confined to the initial reports without a clear path for further research and development by the broader scientific community.

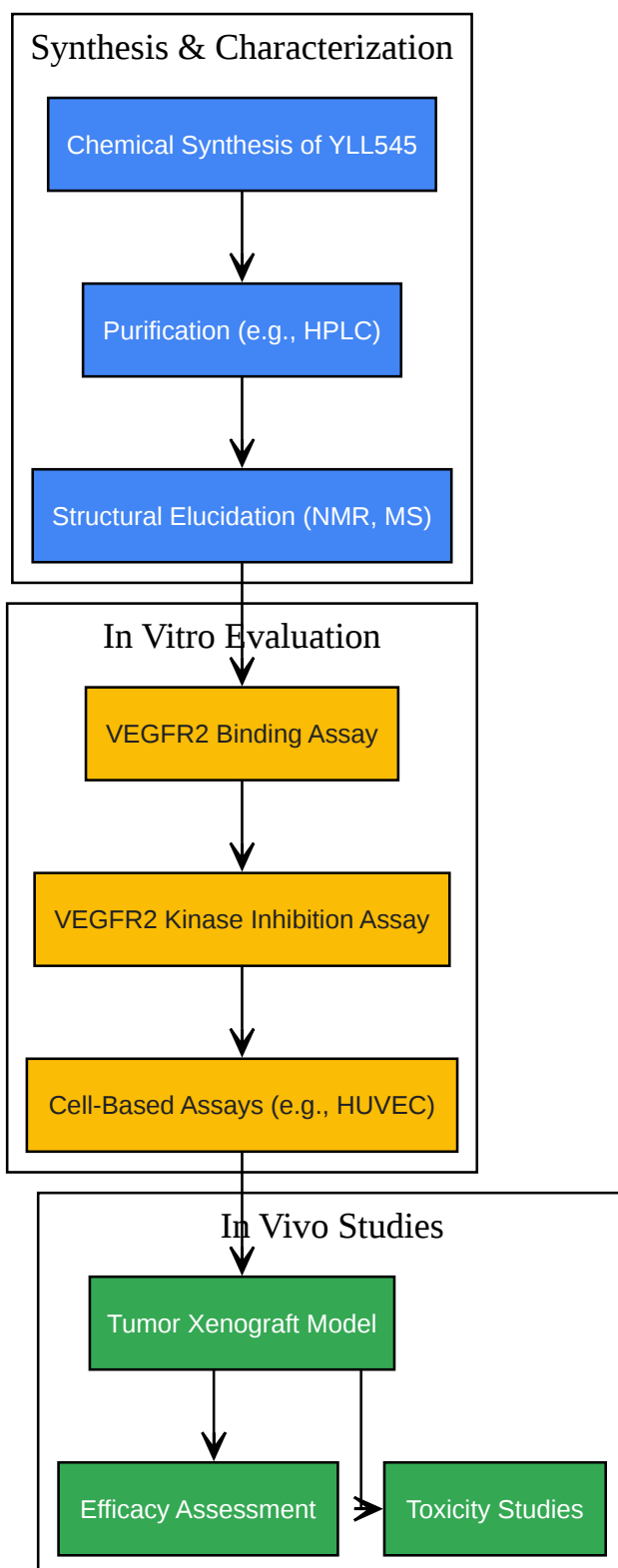
Hypothetical Signaling Pathway and Experimental Workflow

While the specific interactions of **YLL545** are unknown due to its undefined structure, we can visualize a general signaling pathway for a VEGFR2 inhibitor and a hypothetical experimental workflow for its characterization.



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Figure 1: Generalized VEGFR2 signaling pathway and the inhibitory action of a hypothetical inhibitor like **YLL545**.



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References

- 1. 1-(4-Ethylpiperidin-2-yl)cyclohexan-1-ol | C₁₃H₂₅NO | CID 64124090 - PubChem [pubchem.ncbi.nlm.nih.gov]
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